molecular formula C18H24N4O3 B215414 N-(4-ethoxyphenyl)-6-oxo-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide

N-(4-ethoxyphenyl)-6-oxo-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide

Cat. No. B215414
M. Wt: 344.4 g/mol
InChI Key: AMZLXECKBPKJSJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-oxo-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as EPTC and is a member of the pyrimidine family of compounds. EPTC has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of EPTC is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells. EPTC has also been shown to inhibit the activity of enzymes involved in the synthesis of ergosterol in fungi, leading to cell death.
Biochemical and Physiological Effects:
EPTC has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the immune response. EPTC has also been shown to inhibit the activity of enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using EPTC in scientific research is its ability to exhibit a range of biochemical and physiological effects. Additionally, EPTC is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of using EPTC is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of EPTC in scientific research. One potential application is in the development of new cancer therapies. EPTC has been shown to exhibit antitumor properties, making it a promising candidate for the development of new cancer drugs. Additionally, EPTC may have potential applications in the treatment of fungal and bacterial infections, as well as inflammatory diseases. Further research is needed to fully understand the potential applications of EPTC in these areas.

Synthesis Methods

The synthesis of EPTC involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of piperidine and acetic anhydride. The resulting product is then subjected to a series of purification steps to obtain the final compound.

Scientific Research Applications

EPTC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial properties. EPTC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, EPTC has been shown to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

Product Name

N-(4-ethoxyphenyl)-6-oxo-2-(1-piperidinyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C18H24N4O3/c1-2-25-14-8-6-13(7-9-14)19-17(24)15-12-16(23)21-18(20-15)22-10-4-3-5-11-22/h6-9,15H,2-5,10-12H2,1H3,(H,19,24)(H,20,21,23)

InChI Key

AMZLXECKBPKJSJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCCCC3

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCCCC3

Origin of Product

United States

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